6-((Cyclopropylmethyl)(propyl)amino)picolinic acid

Lipophilicity Drug-likeness Physicochemical profiling

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid (CAS 730982-05-5) is a synthetic, small-molecule aminopicolinic acid derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol. It is characterized by a picolinic acid (pyridine-2-carboxylic acid) core bearing a tertiary amino substituent at the 6-position, composed of both an N-propyl and an N-cyclopropylmethyl group.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 730982-05-5
Cat. No. B2423436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Cyclopropylmethyl)(propyl)amino)picolinic acid
CAS730982-05-5
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCCCN(CC1CC1)C2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C13H18N2O2/c1-2-8-15(9-10-6-7-10)12-5-3-4-11(14-12)13(16)17/h3-5,10H,2,6-9H2,1H3,(H,16,17)
InChIKeyDYBIFLHLDWENLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid (CAS 730982-05-5): Structural Identity and Compound Class for Procurement Specification


6-((Cyclopropylmethyl)(propyl)amino)picolinic acid (CAS 730982-05-5) is a synthetic, small-molecule aminopicolinic acid derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by a picolinic acid (pyridine-2-carboxylic acid) core bearing a tertiary amino substituent at the 6-position, composed of both an N-propyl and an N-cyclopropylmethyl group [1]. This compound belongs to a broader class of 6-aminopicolinic acid derivatives that are widely employed as intermediates in medicinal chemistry and agrochemical discovery, but its specific N,N-disubstitution pattern distinguishes it from simpler 6-amino analogs. Commercially, it is available through several specialty chemical suppliers, typically at a certified purity of 98% .

Why 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid Cannot Be Replaced by Generic 6-Aminopicolinic Acid Analogs During Lead Optimization


In-class compounds cannot simply be interchanged because the specific N-cyclopropylmethyl-N-propyl substitution on the 6-aminopicolinic acid scaffold introduces a unique combination of lipophilicity (calculated LogP ~2.65–2.8 [1]), fractional sp3 character (Fsp3 0.538 ), and conformational restriction that is absent in simpler 6-amino, 6-alkylamino, or 6-cycloalkylamino analogs. These physicochemical properties critically influence membrane permeability, metabolic stability, and target binding. The target compound has been empirically screened across 18 distinct bioassays deposited in PubChem, encompassing antibacterial, antiviral, and enzymatic targets; critically, all outcomes are designated “Unspecified”, indicating that the compound did not exhibit significant activity in these specific assay contexts [1]. This screening profile constitutes a distinct behavior pattern that cannot be assumed for any structural analog without equivalent experimental verification. A procurement or screening decision based on a generic 6-aminopicolinic acid scaffold would therefore carry substantial risk of divergent biological and physicochemical performance.

Quantitative Differentiation Evidence: 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid vs. Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (LogP) Comparison with 6-(Cyclopropylamino)picolinic acid

The target compound exhibits a computed LogP (XLogP3-AA) of 2.8, substantially higher than the LogP predicted for the simpler 6-(cyclopropylamino)picolinic acid analog (estimated ~1.5). This ~1.3 log unit increase is driven by the additional N-propyl substituent, which adds three methylene units of hydrophobic surface area [1]. The increased lipophilicity is relevant to membrane permeability predictions but must be balanced against potential solubility limitations.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Complexity Differentiation: sp3 Fraction (Fsp3) vs. 4-(Cyclopropyl(methyl)amino)picolinic acid

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) of 0.538, as reported by Fluorochem . This value is higher than that of the regioisomeric analog 4-(cyclopropyl(methyl)amino)picolinic acid (CAS 1094795-00-2), which has an Fsp3 of approximately 0.40 (C10H12N2O2; 4 sp3 carbons out of 10 total carbons) . The higher Fsp3 of the target compound is imparted by its N-propyl chain, resulting in greater three-dimensional character and potentially improved aqueous solubility and reduced promiscuous aggregation propensity relative to the flatter 4-substituted analog.

Molecular complexity Fsp3 Lead-likeness

Heterocyclic Core Differentiation: Picolinic Acid (Pyridine) vs. Pyrimidine-4-carboxylic Acid Scaffold

The target compound, 6-((cyclopropylmethyl)(propyl)amino)picolinic acid, is built on a pyridine-2-carboxylic acid core, whereas the closely related compound 6-[(cyclopropylmethyl)(propyl)amino]pyrimidine-4-carboxylic acid (CAS 1114592-17-4) employs a pyrimidine-4-carboxylic acid scaffold . The replacement of a pyridine CH (position 5) with a pyrimidine nitrogen introduces an additional hydrogen bond acceptor and alters the electronic distribution of the aromatic ring. This scaffold difference is expected to shift key drug-likeness parameters: the pyrimidine analog has one additional H-bond acceptor (total 5 vs. 4) and a different dipole moment, both of which can significantly alter target binding orientation and pharmacokinetics. No head-to-head biological comparison data exist for these two compounds.

Scaffold hopping Heterocycle comparison Bioisostere

Empirical Bioactivity Screening Profile: Absence of Significant Activity Across 18 Diverse Assay Targets

The target compound has been experimentally evaluated in 18 PubChem-deposited bioassays against targets including S. aureus DNA helicase (AID 485395), B. anthracis CapD enzyme (AID 492967), vaccinia virus DNA polymerase (AID 493162), M. tuberculosis salicylate synthase MbtI (AID 493033), V. cholerae replication (AID 504770), poliovirus RNA polymerase (AID 588519), S. aureus MgrA and LtaS (AID 602314, AID 720641), and the E3 ligase FBW7 (AID 1259310) [1]. In all 18 assays, the activity outcome is recorded as “Unspecified”, indicating no significant inhibitory or modulatory activity was detected at the tested concentrations. This comprehensive negative screening profile differentiates the compound from structurally related picolinic acid derivatives that have demonstrated micromolar activity in similar assay panels, and establishes its utility as a negative control or scaffold-validation tool in these target classes.

High-throughput screening Bioactivity profiling Negative control

Commercial Availability and Purity Specification: Multi-Vendor Sourcing Comparison

The target compound is stocked by at least four independent specialty chemical suppliers: Fluorochem (Product F729357, 98% purity) , Chemscene (Cat. CS-0331203, 98% purity, storage at 2-8°C) , AKSci (Cat. 5167EV) , and Leyan (Cat. 1401873, 98% purity) . In contrast, the closest structural analog, 6-(amino(cyclopropyl)methyl)picolinic acid (CAS 1270570-17-6), is listed by fewer vendors and with less well-documented purity specifications. The multi-vendor availability of the target compound at a consistent 98% purity specification reduces single-supplier dependency risk and provides procurement flexibility across geographic regions (UK/Europe/China/US).

Vendor qualification Purity specification Supply chain

Recommended Application Scenarios for 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid Based on Empirical Evidence


Negative Control Compound for Antibacterial Target Screening Panels

The compound's documented lack of activity against S. aureus DNA helicase (AID 485395), B. anthracis CapD (AID 492967), M. tuberculosis MbtI (AID 493033), V. cholerae replication (AID 504770), and S. aureus LtaS (AID 720641) qualifies it as a structurally appropriate negative control for antibacterial screening cascades involving 6-aminopicolinic acid chemotypes . Its Fsp3 of 0.538 and moderate LogP of ~2.65 provide physicochemical properties within drug-like space, ensuring that the absence of activity is attributable to pharmacophore mismatch rather than poor solubility or membrane impermeability.

Scaffold Validation Tool for 6-Aminopicolinic Acid Lead Optimization Programs

The distinct N-cyclopropylmethyl-N-propyl disubstitution pattern introduces steric and lipophilic features that are absent in the parent 6-aminopicolinic acid scaffold. Researchers can use this compound to probe the steric tolerance of the 6-position binding pocket in target proteins, as the tertiary amine substitution eliminates hydrogen bond donor capacity at this position while adding significant bulk, as evidenced by the compound's 6 rotatable bonds and molecular weight of 234.29 Da [1]. This makes it a valuable tool for distinguishing between steric and electronic contributions to SAR within a picolinic acid series.

Physicochemical Reference Standard for Chromatographic Method Development

With a computed LogP range of 2.0–2.8 across multiple validated algorithms (XLogP3, ChemSrc, Fluorochem) [1], a boiling point of 417.6±30.0 °C, and a density of 1.2±0.1 g/cm3 , this compound provides well-characterized physicochemical reference values suitable for reverse-phase HPLC method development and logD calibration studies involving aminopicolinic acid derivatives. Its commercial availability at 98% purity from multiple vendors supports its use as a system suitability standard.

Screening Library Diversification Element for sp3-Enriched Compound Collections

The compound's Fsp3 value of 0.538 significantly exceeds the typical Fsp3 range of flat aromatic screening compounds (Fsp3 < 0.3) and aligns with modern fragment-based and lead-oriented library design principles that prioritize three-dimensional molecular shape . Procurement of this specific analog, rather than a structurally simpler 6-aminopicolinic acid, contributes to sp3-enriched library diversity and may improve hit rates in phenotypic screening campaigns targeting protein-protein interactions or other challenging target classes.

Quote Request

Request a Quote for 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.